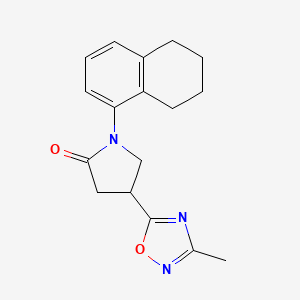
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H22N4O2
- Molecular Weight: 314.39 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antitumor Activity
Studies have demonstrated that compounds with similar oxadiazole moieties often exhibit significant anticancer properties. The presence of the tetrahydronaphthalene group is hypothesized to enhance the cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this molecule have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
2. Anticonvulsant Properties
The pyrrolidinone scaffold is known for its anticonvulsant activity. Preliminary studies suggest that the compound may inhibit certain neurotransmitter receptors involved in seizure activity. In animal models, it has shown promise in reducing seizure frequency and severity .
3. Anti-inflammatory Effects
In vitro assays have indicated that this compound can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation: Similar compounds have been shown to interact with GABAergic receptors and NMDA receptors, suggesting a possible mechanism for anticonvulsant activity.
- Cell Cycle Arrest: Studies indicate that related oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases: Some analogs have been found to inhibit specific kinases involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
Case Study 1: Antitumor Efficacy
In a study involving a series of oxadiazole derivatives, one analog demonstrated an IC50 value of 25 µM against MCF-7 breast cancer cells. This was attributed to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Anticonvulsant Activity
Another study evaluated the anticonvulsant effects of similar compounds in a pentylenetetrazole-induced seizure model in mice. The compound reduced seizure duration significantly compared to control groups, showing potential as a therapeutic agent for epilepsy .
Data Table: Biological Activities Summary
属性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-17(22-19-11)13-9-16(21)20(10-13)15-8-4-6-12-5-2-3-7-14(12)15/h4,6,8,13H,2-3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJPWKXXMCAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













